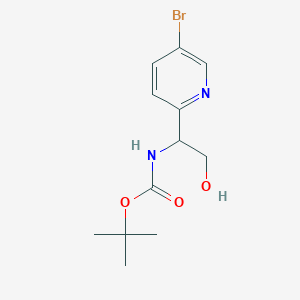
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride is a chiral compound that features a tetrahydropyran ring with multiple hydroxyl groups and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves starting with a glucose derivative, which undergoes a series of reactions including protection of hydroxyl groups, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl groups.
Reduction: The carbonyl chloride group can be reduced to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce esters or amides.
科学的研究の応用
(2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carbonyl chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxy-3,4,5,6-tetrahydropyran: This compound shares a similar tetrahydropyran ring structure but has different substituents.
(2S,3R,6R)-2-[®-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol: Another compound with a tetrahydropyran ring, but with different functional groups and stereochemistry.
特性
分子式 |
C6H9ClO6 |
|---|---|
分子量 |
212.58 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H/t1-,2-,3+,4-,6+/m0/s1 |
InChIキー |
UFHNEMXZLOBWPW-QIUUJYRFSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)Cl)O)O |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















